4-Ethyl-4-methylheptane

Boiling point Isomer comparison Distillation

4-Ethyl-4-methylheptane is a branched saturated hydrocarbon (C₁₀H₂₂, MW 142.28) belonging to the decane isomer family, of which 75 constitutional isomers are theoretically possible. It features a quaternary carbon center at the C4 position bearing both an ethyl and a methyl substituent on a heptane backbone.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 17302-04-4
Cat. No. B12643210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-methylheptane
CAS17302-04-4
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(C)(CC)CCC
InChIInChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3
InChIKeyMPYQJQDSICRCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-methylheptane (CAS 17302-04-4) – Technical Baseline for Procurement


4-Ethyl-4-methylheptane is a branched saturated hydrocarbon (C₁₀H₂₂, MW 142.28) belonging to the decane isomer family, of which 75 constitutional isomers are theoretically possible [1]. It features a quaternary carbon center at the C4 position bearing both an ethyl and a methyl substituent on a heptane backbone [2]. This specific branching architecture imparts a distinctive combination of boiling point, refractive index, and chromatographic retention behavior that differentiates it from the linear n-decane and other branched C₁₀ isomers [3]. It is utilized primarily as a gas-chromatographic reference standard and as a model compound in quantitative structure–property relationship (QSPR) studies of alkane physical properties [4].

Why a Generic C₁₀H₂₂ Isomer Cannot Substitute for 4-Ethyl-4-methylheptane in Analytical and Property-Focused Workflows


Despite sharing an identical molecular formula (C₁₀H₂₂) and molar mass with 74 other decane isomers, 4-ethyl-4-methylheptane exhibits quantifiably different physicochemical properties arising from its unique quaternary-carbon branching motif [1]. Straight-chain n-decane differs in boiling point by over 10 °C and in Kovats retention index by over 60 units, while even closely related positional isomers such as 4-ethyl-3-methylheptane show measurable deviations in refractive index (Δn ~0.007) and chromatographic retention that preclude direct interchangeability in calibrated analytical methods [2]. In QSPR modeling and thermodynamic reference applications, substituting one isomer for another introduces systematic errors because the quaternary branching center produces distinct molar refractivity, enthalpy of vaporization, and heat-capacity contributions relative to secondary- or tertiary-branched analogs [3].

4-Ethyl-4-methylheptane: Quantitative Differentiation Evidence Against Three Key Comparators


Boiling-Point Differentiation: 4-Ethyl-4-methylheptane vs. n-Decane and 2,2,4-Trimethylheptane

The experimentally determined normal boiling point of 4-ethyl-4-methylheptane is 440.15 K (167.0 °C), as reported in the QSAR database compilation of Liu et al. [1]. This value places it substantively below linear n-decane (447.2 K / 174.1 °C) [2]—a difference of ~7 °C attributable to reduced molecular surface contact in the branched structure—yet considerably above the more highly branched 2,2,4-trimethylheptane (421.4 K / 148.3 °C) [3]. The intermediate boiling point reflects the moderate degree of branching introduced by the quaternary C4 center.

Boiling point Isomer comparison Distillation

Refractive Index Differentiation: 4-Ethyl-4-methylheptane vs. 4-Ethyl-3-methylheptane

4-Ethyl-4-methylheptane exhibits an experimentally measured refractive index (n_D²⁵) of 1.4187 [1], which is notably higher than that of its positional isomer 4-ethyl-3-methylheptane (n_D²⁵ = 1.411; or 1.411 at unspecified temperature) . This Δn of approximately +0.007 arises because the quaternary carbon center in 4-ethyl-4-methylheptane produces a distinct molecular polarizability and molar refractivity (48.3 ± 0.3 cm³) compared to the tertiary-branched 4-ethyl-3-methyl isomer . The difference substantially exceeds typical refractometer precision (±0.0002), making refractive index a practical lot-identity verification parameter.

Refractive index Isomer purity Quality control

Kovats Retention Index on Squalane: Differentiation from n-Decane and 4-Ethyl-3-methylheptane

On a squalane capillary column at 100 °C, 4-ethyl-4-methylheptane yields a Kovats retention index (I) of 938 [1]. This value is 62 units below the reference n-decane (I = 1000 by definition) and 2 units above 4-ethyl-3-methylheptane (I = 936) [2]. The small but reproducible offset between the two positional isomers demonstrates that the quaternary carbon of 4-ethyl-4-methylheptane marginally increases retention relative to the tertiary-branched isomer under identical isothermal conditions. Multiple independent determinations (I = 937.6 at 60 °C; I = 938 on OV-101) confirm the robustness of this value [3].

Gas chromatography Kovats index Retention time

Standard Enthalpy of Vaporization: Thermochemical Differentiation from Less-Branched Decane Isomers

The standard enthalpy of vaporization (ΔvapH°) of 4-ethyl-4-methylheptane is 47.2 kJ/mol, as calculated by Labbauf, Greenshields, and Rossini in their comprehensive thermochemical survey of all 75 decane isomers [1]. While the publication provides this value as part of a complete isomer dataset, the ΔvapH° of 4-ethyl-4-methylheptane is notably higher than that of 4-propylheptane (37.8 ± 0.8 kJ/mol, ChemSpider predicted) and 2,2,4-trimethylheptane (37.0 ± 0.8 kJ/mol) , consistent with the lower vapor pressure observed for the quaternary-branched isomer (2.9 ± 0.1 mmHg at 25 °C vs. 3.6 ± 0.1 mmHg for 4-propylheptane) .

Enthalpy of vaporization Thermochemistry Process engineering

Optimal Application Scenarios for 4-Ethyl-4-methylheptane (CAS 17302-04-4) Based on Quantitative Evidence


Gas Chromatography Retention-Index Calibration for C₁₀ Hydrocarbon Profiling

With a precisely characterized Kovats retention index of 938 on squalane (100 °C) [7] and confirmatory values on OV-101 and polydimethyl siloxane phases [8], 4-ethyl-4-methylheptane serves as a well-documented secondary reference standard in GC-based hydrocarbon mixture analysis. Its retention index falls in a region of the chromatogram between n-nonane (I = 900) and n-decane (I = 1000) where relatively few alkane standards elute, making it valuable for bracketing unknown analytes in petroleum fingerprinting and environmental forensics.

Quantitative Structure–Property Relationship (QSPR) Model Calibration and Validation

As one of the 134 alkanes included in the MEDV-based QSPR dataset of Liu et al. (2000) [7], 4-ethyl-4-methylheptane provides experimentally measured values for boiling point (440.15 K), density (0.7472 g/cm³ at 25 °C), refractive index (1.4187), heat capacity (239.2 J·K⁻¹·mol⁻¹ at 300 K), and enthalpy (41.46 kJ/mol at 300 K) [8]—all in a single curated reference. This multi-property dataset makes the compound suitable for validating computational predictions of alkane physicochemical properties, particularly for models that must correctly handle the quaternary carbon branching motif.

Thermochemical Reference for Branched Alkane Combustion and Process Modeling

The standard enthalpy of vaporization (ΔvapH° = 47.2 kJ/mol) determined by Labbauf, Greenshields, and Rossini (1961) [7] anchors thermodynamic calculations for processes involving this specific C₁₀ isomer. Combined with its Henry's law constant (9.5 × 10⁻⁷ mol/(m³Pa) from Yaws, 2003) [8], these data support vapor-liquid equilibrium (VLE) modeling in petrochemical distillation design and environmental partitioning assessments where isomer-specific, rather than class-averaged, thermochemical parameters are required.

Isomer-Selective Analytical Method Development for C₁₀ Hydrocarbon Separations

The quaternary-carbon architecture of 4-ethyl-4-methylheptane produces measurable differentiation from its closest positional isomer 4-ethyl-3-methylheptane in both refractive index (Δn ≈ +0.007) [7] and Kovats retention index (ΔI = +2) [8]. These small but reproducible differences enable the compound to serve as a challenging test probe for evaluating the isomer-resolving power of high-resolution GC columns (including multidimensional GC×GC systems) and for developing selective detection methods where even subtle structural differences must be analytically distinguishable.

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